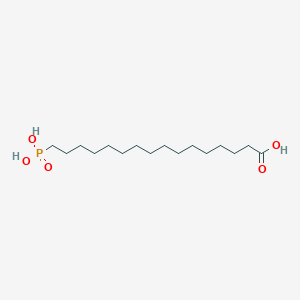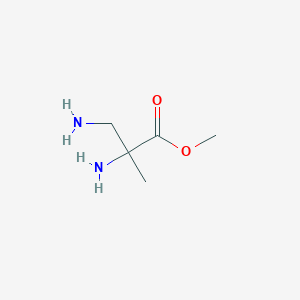
4-(1H-Indazol-3-YL)butan-2-one
Vue d'ensemble
Description
4-(1H-Indazol-3-YL)butan-2-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of 4-(1H-Indazol-3-YL)butan-2-one are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
This compound interacts with its targets by inhibiting, regulating, and/or modulating the activity of these kinases . This interaction leads to changes in the cell cycle progression and DNA damage response, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
The compound affects the pathways related to cell cycle regulation and DNA damage response . The downstream effects include altered cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell cycle progression, alterations in DNA repair mechanisms, and potential induction of cell death . These effects are particularly relevant in the context of cancer treatment, where the goal is to selectively induce cell death in cancer cells .
Analyse Biochimique
Biochemical Properties
4-(1H-Indazol-3-YL)butan-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives are known to exhibit inhibitory effects on certain enzymes, such as tyrosine kinases and cyclooxygenases These interactions can modulate signaling pathways and biochemical processes within cells
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities . These effects are mediated through the regulation of key signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways. The impact of this compound on specific cell types and cellular processes needs to be further explored to understand its full range of cellular effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific targets, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation . Additionally, this compound may influence gene expression by modulating transcription factors and epigenetic regulators. Understanding the precise molecular interactions and mechanisms of action of this compound is essential for elucidating its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies on indazole derivatives have shown that their stability and degradation can vary depending on the experimental conditions Long-term exposure to this compound may lead to cumulative effects on cellular processes, including alterations in gene expression, protein activity, and metabolic pathways
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on indazole derivatives have demonstrated that their biological activity and toxicity are dose-dependent . At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it may cause toxic or adverse effects, including organ damage or disruption of normal cellular function. Determining the optimal dosage and understanding the threshold effects of this compound are crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indazole derivatives have been reported to affect metabolic flux and metabolite levels by modulating key enzymes involved in metabolic pathways . For example, they can inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators or promote the degradation of specific metabolites. Investigating the metabolic pathways and the specific enzymes or cofactors that interact with this compound is essential for understanding its metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indazole derivatives can interact with transporters or binding proteins that facilitate their uptake and distribution . These interactions can influence the localization and accumulation of the compound in specific cellular compartments or tissues. Understanding the transport mechanisms and distribution patterns of this compound is important for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indazole derivatives may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within cells . For example, they may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes. Investigating the subcellular localization of this compound and its impact on its activity and function is crucial for understanding its mode of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(2H-indazol-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(14)6-7-11-9-4-2-3-5-10(9)12-13-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLAOGKXZIBTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699074 | |
| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214541-51-2 | |
| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1504609.png)









![Ethyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B1504627.png)



